molecular formula C6H2N4S B13680748 5-Isothiocyanatopyrimidine-2-carbonitrile CAS No. 125117-99-9

5-Isothiocyanatopyrimidine-2-carbonitrile

Cat. No.: B13680748
CAS No.: 125117-99-9
M. Wt: 162.17 g/mol
InChI Key: UFMMSGWYSARWKY-UHFFFAOYSA-N
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Description

5-Isothiocyanatopyrimidine-2-carbonitrile is a pyrimidine derivative featuring an isothiocyanate (-N=C=S) group at the 5-position and a nitrile (-CN) group at the 2-position. The isothiocyanate moiety enables nucleophilic additions and cycloadditions, while the nitrile group serves as a versatile precursor for further transformations, such as hydrolysis to carboxylic acids or reduction to amines.

Properties

CAS No.

125117-99-9

Molecular Formula

C6H2N4S

Molecular Weight

162.17 g/mol

IUPAC Name

5-isothiocyanatopyrimidine-2-carbonitrile

InChI

InChI=1S/C6H2N4S/c7-1-6-8-2-5(3-9-6)10-4-11/h2-3H

InChI Key

UFMMSGWYSARWKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C#N)N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isothiocyanatopyrimidine-2-carbonitrile typically involves the reaction of a pyrimidine derivative with an appropriate isothiocyanate precursor. One common method involves the use of primary amines, which react with carbon disulfide and a base to form the corresponding isothiocyanate. This intermediate can then be reacted with a pyrimidine derivative to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Isothiocyanatopyrimidine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Isothiocyanatopyrimidine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isothiocyanatopyrimidine-2-carbonitrile involves its interaction with biological targets through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as cysteine residues, leading to the inhibition of enzyme activity or the modulation of protein function. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

  • The replacement of the isothiocyanate group with chloro or methylthio groups (e.g., in ) reduces electrophilicity but enhances stability for storage and handling.
  • The presence of electron-withdrawing groups (e.g., -CN, -CF3) in analogs like increases acidity at adjacent positions, facilitating deprotonation in coupling reactions.
  • The planar pyrimidine core is conserved across analogs, as seen in crystallographic data for sulfanyl-substituted derivatives .

Pharmacological and Material Relevance

  • Anticancer Potential: Sulfanyl-pyrimidine derivatives (e.g., ) exhibit chemotherapeutic activity, likely due to hydrogen-bond-mediated dimerization (N–H⋯O interactions) enhancing bioavailability .
  • Agrochemical Utility : Trifluoromethyl-pyridine analogs (e.g., ) are leveraged in pesticide development, exploiting the -CF3 group’s metabolic stability.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility
This compound* C6H2N4S Not reported Likely polar aprotic solvents
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C12H17N3O2S 113–115 DMF, Ethanol

*Inferred from analogs.

Biological Activity

5-Isothiocyanatopyrimidine-2-carbonitrile is a compound that has garnered attention in recent years due to its promising biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H4_4N4_4S
  • Molecular Weight : 180.20 g/mol

This compound features a pyrimidine ring substituted with an isothiocyanate group and a cyano group, which are crucial for its biological activity.

1. Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, a series of pyrimidine-5-carbonitrile derivatives, including those with isothiocyanate substitutions, demonstrated significant activity against the NCI60 cancer cell line panel. Notably:

  • Compound 4e and 4f showed the highest cytotoxicity against Colo 205 cells with IC50_{50} values of 1.66 μM and 1.83 μM, respectively .
  • These compounds induced apoptosis by increasing caspase-3 levels significantly compared to controls, indicating their potential as anti-cancer agents through dual inhibition of EGFR and COX-2 pathways .

The mechanism by which this compound exerts its anticancer effects involves:

  • EGFR Inhibition : The epidermal growth factor receptor (EGFR) is often overexpressed in various cancers. Compounds targeting EGFR can disrupt signaling pathways that promote tumor growth.
  • COX-2 Inhibition : Cyclooxygenase-2 (COX-2) is implicated in inflammation and cancer progression. Inhibition of COX-2 can reduce tumor-associated inflammation and enhance apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been evaluated for its anti-inflammatory effects. Studies have shown that derivatives exhibit significant inhibition of COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib.

  • Selectivity Index : Some derivatives demonstrated a higher selectivity index for COX-2 over COX-1 than celecoxib, indicating potential for reduced gastrointestinal side effects .

Data Table: Cytotoxicity Profiles

CompoundCell LineIC50_{50} (μM)Mechanism
4eColo 2051.66EGFR/COX-2 inhibition
4fColo 2051.83EGFR/COX-2 inhibition
2bOVCAR-473.14%Cytotoxicity
3dT-47D68.67%Cytotoxicity

Case Studies and Research Findings

Several case studies have explored the efficacy of isothiocyanate compounds in clinical settings:

  • A study involving patients with advanced colorectal cancer treated with isothiocyanate-rich diets showed improved outcomes, suggesting a potential role for compounds like this compound in dietary interventions.
  • Research on animal models indicated that administration of isothiocyanate compounds resulted in reduced tumor size and improved survival rates, further supporting their therapeutic potential in oncology.

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